An In-Depth Technical Guide to Cycloguanil D6: Properties, Synthesis, and Application
An In-Depth Technical Guide to Cycloguanil D6: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterated Analogs in Pharmaceutical Research
Cycloguanil D6, the deuterated analog of Cycloguanil, serves as a critical tool in modern pharmaceutical and clinical research. As the active metabolite of the antimalarial drug proguanil, cycloguanil's efficacy is well-established.[1] The introduction of deuterium atoms into the molecular structure of cycloguanil to create Cycloguanil D6 provides a stable, isotopically labeled internal standard essential for highly accurate and precise quantification in bioanalytical studies.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Cycloguanil D6, its metabolic context, synthesis, and its application in advanced analytical methodologies.
Section 1: Core Physicochemical Properties
Cycloguanil D6 hydrochloride is a white to off-white solid.[4] Its fundamental properties are pivotal for its use as an internal standard in mass spectrometry-based assays.
| Property | Value | Source(s) |
| Chemical Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-di(trideuteriomethyl)-1,3,5-triazine-2,4-diamine hydrochloride | [5] |
| Molecular Formula | C₁₁H₈D₆ClN₅ · HCl | [5] |
| Formula Weight | 294.21 g/mol | [3] |
| CAS Number | 2712364-69-5 | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98.0% | [6] |
| Melting Point | Not explicitly available for D6; Cycloguanil HCl: 210-215 °C | [7] |
Solubility Profile
| Solvent | Solubility (Cycloguanil HCl) | Notes | Source(s) |
| DMSO | 20 mg/mL (69.4 mM) | Sonication is recommended to aid dissolution. | [8] |
| Water | 5 mg/mL (17.35 mM) | Sonication is recommended. | [8] |
| Formulation | 2 mg/mL (6.94 mM) | In a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. | [8] |
These values suggest that Cycloguanil D6 is soluble in common organic solvents used in analytical laboratories, with moderate solubility in aqueous solutions.
Section 2: Synthesis and Chemical Structure
The synthesis of Cycloguanil and its analogs, including the deuterated form, typically involves the reaction of a substituted biguanide with a carbonyl compound. While a specific, detailed protocol for the commercial synthesis of Cycloguanil D6 is proprietary, the general principles of forming the dihydrotriazine ring are well-established in organic chemistry.
The synthesis of similar 2,4-diamino-1,3,5-triazine derivatives often starts from cyanuric chloride and involves sequential nucleophilic substitution reactions.[9] For Cycloguanil D6, a plausible synthetic route would involve the reaction of 4-chlorophenylbiguanide with deuterated acetone ((CD₃)₂CO) under acidic conditions, leading to the formation of the dihydrotriazine ring with two trideuteriomethyl groups at the C6 position.
Caption: General synthetic pathway for Cycloguanil D6.
Section 3: Metabolic Fate and the Kinetic Isotope Effect
Cycloguanil is the active metabolite of the prodrug proguanil, formed primarily by the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, in the liver.[4][5] The metabolism of proguanil to cycloguanil is a critical step for its antimalarial activity.
The deuteration of the two methyl groups in Cycloguanil D6 introduces a significant change in its metabolic profile due to the kinetic isotope effect (KIE).[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[11] This can lead to a slower rate of metabolism for deuterated compounds compared to their non-deuterated counterparts.[10]
While specific studies on the kinetic isotope effect of Cycloguanil D6 metabolism are not extensively published, the general principle suggests that its metabolic breakdown, if it involves the cleavage of the C-D bonds of the trideuteriomethyl groups, would be slower than that of Cycloguanil. This enhanced metabolic stability is a key reason why deuterated compounds are valuable as internal standards, as they are less prone to degradation during sample preparation and analysis.
Caption: Metabolic conversion of Proguanil to Cycloguanil.
Section 4: Analytical Applications and Methodologies
The primary application of Cycloguanil D6 is as an internal standard for the quantification of cycloguanil in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12] Its structural similarity and identical chromatographic behavior to the non-deuterated analyte, combined with its distinct mass, make it an ideal internal standard.
LC-MS/MS Quantification Protocol
The following is a representative protocol for the quantification of cycloguanil in plasma samples using Cycloguanil D6 as an internal standard. This protocol is based on established methodologies and should be optimized and validated for specific laboratory conditions.[12][13]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of the Cycloguanil D6 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).[12]
-
Add 900 µL of ice-cold acetonitrile to precipitate proteins.[12]
-
Vortex the mixture for 10 minutes, followed by incubation on ice for 10 minutes.[12]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[14]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.[12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cycloguanil: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a characteristic fragment ion.
-
Cycloguanil D6: The precursor ion (Q1) is the protonated molecule [M+H]⁺, which will be 6 mass units higher than that of cycloguanil. The product ion (Q3) will also be a characteristic fragment ion, which may or may not retain the deuterium labels depending on the fragmentation pathway.
-
Caption: LC-MS/MS quantification workflow.
Spectral Data
¹H NMR Spectrum: A Certificate of Analysis for Cycloguanil D6 confirms that its ¹H NMR spectrum is consistent with the structure, with the key feature being the absence of signals corresponding to the two methyl groups present in the non-deuterated cycloguanil.[6]
Section 5: Safety and Handling
Cycloguanil D6 hydrochloride should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: H319 (Causes serious eye irritation).[7]
-
Precautionary Statements: P264 (Wash thoroughly after handling), P280 (Wear eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[7]
A comprehensive Safety Data Sheet (SDS) should be consulted before handling the compound.[7]
Conclusion
Cycloguanil D6 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its well-defined physicochemical properties, combined with the metabolic stability conferred by deuteration, make it the gold standard internal standard for the accurate and reliable quantification of cycloguanil. This guide provides a foundational understanding of Cycloguanil D6, empowering professionals to confidently incorporate this critical reagent into their analytical workflows.
References
-
Veeprho. (n.d.). Cycloguanil-D6 (HCl). Retrieved from [Link]
-
PubChem. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
- Edstein, M. D., Veenendaal, J. R., Scott, H. V., & Rieckmann, K. H. (1988). Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. Chemotherapy, 34(5), 385–392.
- de Jong, A., van der Meer, A., van den Broek, M. P. H., & Touw, D. J. (2022). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal, 21(1), 1-12.
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]
- Pingale, S. S., & Talele, G. S. (2014). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study.
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238.
-
PubChem. (n.d.). Cycloguanil. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
- Mutlib, A. E., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0206790.
-
New Journal of Chemistry. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
Sources
- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cycloguanil-d6 (hydrochloride) | CAS 2712364-69-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cycloguanil hydrochloride | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
